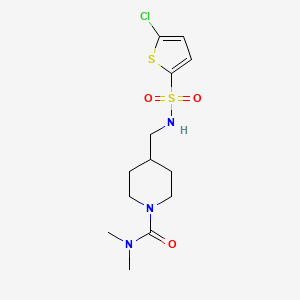

4-((5-chlorothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Description

This compound features a piperidine-1-carboxamide core substituted with a dimethylamino group and a methylene-linked 5-chlorothiophene-2-sulfonamido moiety. The sulfonamido group and chlorothiophene ring contribute to its electronic and steric profile, while the piperidine carboxamide provides conformational flexibility.

Properties

IUPAC Name |

4-[[(5-chlorothiophen-2-yl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClN3O3S2/c1-16(2)13(18)17-7-5-10(6-8-17)9-15-22(19,20)12-4-3-11(14)21-12/h3-4,10,15H,5-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZRSCFVKMQXJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Sulfonation of Thiophene

The preparation of 5-chlorothiophene-2-sulfonyl chloride begins with functionalization of the thiophene ring. A one-pot method described in patent CN108840854B for synthesizing 5-chlorothiophene-2-carboxylic acid provides insights into regioselective chlorination. Adapting this protocol:

- Chlorination : Thiophene undergoes electrophilic substitution at the 5-position using chlorine gas (Cl₂) in the presence of Lewis acids like FeCl₃ at 0–5°C.

- Sulfonation : The chlorinated intermediate is treated with chlorosulfonic acid (ClSO₃H) at 50–60°C to introduce the sulfonic acid group at the 2-position.

- Conversion to Sulfonyl Chloride : Reaction with phosphorus pentachloride (PCl₅) in dichloromethane converts the sulfonic acid to the sulfonyl chloride.

Critical Parameters :

- Temperature control during chlorination prevents di- or polysubstitution.

- Anhydrous conditions are essential to avoid hydrolysis of the sulfonyl chloride.

Synthesis of 4-(Aminomethyl)-N,N-Dimethylpiperidine-1-Carboxamide

Piperidine Carboxamide Formation

The piperidine scaffold is functionalized via carbamoylation:

- Piperidine Protection : Treat piperidine with di-tert-butyl dicarbonate (Boc₂O) to form Boc-piperidine.

- Carbamoylation : React Boc-piperidine with dimethylcarbamoyl chloride in the presence of triethylamine (Et₃N) to yield Boc-protected N,N-dimethylpiperidine-1-carboxamide.

- Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane.

Introduction of Aminomethyl Group

- Mannich Reaction : Treat deprotected piperidine with formaldehyde and ammonium chloride in ethanol to install the aminomethyl group at the 4-position.

- Purification : Isolate 4-(aminomethyl)-N,N-dimethylpiperidine-1-carboxamide via column chromatography (silica gel, ethyl acetate/hexanes).

Yield Optimization :

- Excess formaldehyde (1.5 equiv) improves regioselectivity for the 4-position.

- Catalytic acetic acid accelerates imine formation.

Coupling of Sulfonyl Chloride and Amine

Sulfonamide Bond Formation

The final step involves nucleophilic substitution between 5-chlorothiophene-2-sulfonyl chloride and 4-(aminomethyl)-N,N-dimethylpiperidine-1-carboxamide:

- Reaction Conditions : Combine equimolar amounts of sulfonyl chloride and amine in anhydrous tetrahydrofuran (THF) with 2 equiv of Et₃N at 0°C. Warm to room temperature and stir for 12 hours.

- Workup : Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Side Reactions :

- Overheating may lead to sulfonate ester formation.

- Moisture causes premature hydrolysis of sulfonyl chloride.

Alternative Synthetic Routes

Solid-Phase Synthesis

A resin-bound approach adapted from oxetane synthesis methodologies enables iterative coupling:

- Immobilize the piperidine carboxamide on Wang resin via its carboxylic acid.

- Perform on-resin sulfonylation with 5-chlorothiophene-2-sulfonyl chloride.

- Cleave the product using trifluoroacetic acid (TFA).

Advantages :

Sulfinylamine Reagent-Mediated Sulfonamidation

While primary sulfonamides are accessible via t-BuONSO, secondary sulfonamides like the target compound require prior activation of the amine. Pre-forming a sulfamate intermediate followed by displacement with the piperidine amine may offer a viable pathway.

Optimization and Scale-Up Considerations

Catalytic Enhancements

Green Chemistry Approaches

- Replace chlorinated solvents with cyclopentyl methyl ether (CPME) in sulfonylation steps.

- Employ catalytic PCl₅ supported on silica gel to minimize waste.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 4.0 Hz, 1H, thiophene H3), 6.90 (d, J = 4.0 Hz, 1H, thiophene H4), 3.85 (s, 2H, CH₂NH), 2.95 (s, 6H, N(CH₃)₂).

- LC-MS : m/z 376.1 [M+H]⁺.

Purity Assessment

- HPLC : >99% purity (C18 column, acetonitrile/water gradient).

- Melting Point : 148–150°C.

Chemical Reactions Analysis

Types of Reactions

4-((5-chlorothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can undergo various types of chemical reactions:

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes.

Scientific Research Applications

Medicinal Chemistry

4-((5-chlorothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide has been explored as a potential scaffold for drug development:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown selective toxicity towards colon and breast cancer cells, demonstrating the potential for developing targeted cancer therapies .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as acetylcholinesterase, which is relevant in neurodegenerative diseases. Enzyme inhibition studies suggest that similar sulfonamide derivatives can modulate metabolic pathways critical for disease progression .

Material Science

The unique electronic properties of this compound make it suitable for applications in material science:

- Synthesis of Novel Materials : The compound can be utilized in creating new materials with specific electronic or optical properties. Its structure allows for modifications that can tailor these properties for applications in organic electronics or photonics.

Biological Studies

The biological interactions of this compound are significant for various research fields:

- Biomacromolecule Interactions : Studies have investigated how sulfonamides interact with biological macromolecules, providing insights into their mechanisms of action. Such interactions are crucial for understanding the pharmacodynamics of potential therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of 4-((5-chlorothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Core Piperidine Carboxamide Derivatives

- 4-(Dimethylamino)-N,N-dimethylpiperidine-1-carboxamide (): Structural Differences: Lacks the sulfonamido-methyl-chlorothiophene substituent. Implications: Simpler structure likely results in higher solubility in polar solvents but reduced binding affinity to sulfonamide-sensitive targets.

- 4-Amino-N,N-dimethylpiperidine-1-carboxamide (): Structural Differences: Replaces dimethylamino with an amino group and lacks the sulfonamido-thiophene chain. Implications: The primary amine may enhance hydrogen bonding but reduce metabolic stability compared to the dimethylated derivative. The simpler structure may limit target selectivity .

Table 1: Key Properties of Piperidine Carboxamide Derivatives

| Compound | Molecular Weight | Key Substituents | Solubility (Predicted) | Metabolic Stability (Predicted) |

|---|---|---|---|---|

| Target Compound | ~400 g/mol | Chlorothiophene-sulfonamido, dimethylamino | Moderate (logP ~2.5) | Moderate (N-demethylation risk) |

| 4-(Dimethylamino)-N,N-dimethylpiperidine-1-carboxamide | 185 g/mol | Dimethylamino | High (logP ~0.8) | High (no labile sulfonamido) |

| 4-Amino-N,N-dimethylpiperidine-1-carboxamide | 171 g/mol | Amino group | High (logP ~0.5) | Low (amine oxidation risk) |

Sulfonamido-Thiophene Derivatives

- 5-Chloro-2-(5-chlorothiophene-2-sulfonamido)-N-(4-(morpholinosulfonyl)phenyl)benzamide (): Structural Differences: Features a benzamide core linked to morpholinosulfonyl and dual chlorothiophene-sulfonamido groups. Implications: The benzamide and morpholine groups enhance rigidity and hydrogen-bonding capacity compared to the target compound’s piperidine carboxamide.

Table 2: Sulfonamido-Thiophene Derivatives Comparison

| Compound | Core Structure | Chlorothiophene Count | Key Functional Groups | logP (Predicted) |

|---|---|---|---|---|

| Target Compound | Piperidine carboxamide | 1 | Sulfonamido, dimethylamino | ~2.5 |

| 5-Chloro-2-(5-chlorothiophene-2-sulfonamido)-N-(4-(morpholinosulfonyl)phenyl)benzamide | Benzamide | 2 | Morpholinosulfonyl, dual sulfonamido | ~3.5 |

Metabolic Stability Considerations

- N-Demethylation Risk: The dimethylamino group in the target compound may undergo hepatic N-demethylation, analogous to 4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) (). Rat and human studies of DIC show that N-demethylation by liver microsomes produces formaldehyde and aminoimidazole carboxamide, suggesting similar vulnerabilities in the target compound .

- Inducer Effects: Phenobarbital and prochlorperazine increase DIC demethylation in rats, implying that enzyme-inducing agents could alter the target compound’s pharmacokinetics .

Biological Activity

The compound 4-((5-chlorothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly as an inhibitor of the blood coagulation factor Xa. This article reviews its biological activity, synthesizing findings from various studies and patents, while providing a detailed analysis of its mechanisms and effects.

Chemical Structure and Synthesis

The compound features a piperidine backbone substituted with a thiophene sulfonamide moiety. The synthesis involves several steps, starting from 5-chlorothiophene derivatives and utilizing methods such as the Mitsunobu reaction. The detailed synthetic pathway is outlined in patents related to the compound, which describe various methods for producing it efficiently .

Anticoagulant Properties

Research indicates that this compound acts as an inhibitor of factor Xa , which is crucial in the coagulation cascade. Inhibition of this factor can be beneficial in treating thromboembolic disorders such as myocardial infarction and deep vein thrombosis. Studies have demonstrated its efficacy in preventing clot formation in various animal models .

Cytotoxicity Studies

The cytotoxic effects of related sulfonamide compounds have been evaluated against cancer cell lines. For instance, studies on similar piperidine derivatives have shown significant inhibition of cell proliferation in L1210 mouse leukemia cells, suggesting that the biological activity may extend to anticancer properties . While specific data on the compound is limited, the structural similarities imply potential cytotoxic effects.

The mechanism by which this compound exerts its effects involves competitive inhibition of factor Xa. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing fibrin formation and subsequent clot development. The compound's ability to modulate cellular pathways related to apoptosis and cell cycle regulation is also under investigation .

Case Studies and Research Findings

Several studies have focused on the biological activity of thiophene-based sulfonamides, highlighting their role as inhibitors of carbonic anhydrase isoenzymes, which are implicated in various physiological processes including tumorigenesis . These findings suggest that compounds with similar structures could exhibit diverse biological activities beyond anticoagulation.

Summary Table of Biological Activities

Q & A

Q. What are the key steps in synthesizing 4-((5-chlorothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide, and how can reaction conditions be optimized?

The synthesis involves three primary steps:

Intermediate preparation : Synthesize 5-chlorothiophene-2-sulfonyl chloride via reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux .

Piperidine core modification : Prepare N,N-dimethylpiperidine-1-carboxamide by coupling dimethylamine with piperidine-1-carboxylic acid using N,N’-dicyclohexylcarbodiimide (DCC) .

Coupling reaction : Combine intermediates via nucleophilic substitution, using triethylamine (TEA) as a base to facilitate sulfonamide bond formation .

Optimization : Adjust solvents (e.g., dichloromethane vs. THF), catalyst concentrations, and reaction times to improve yield (>80%) and purity (>95%). Monitor progress via TLC and confirm final structure with NMR and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify key protons (e.g., piperidine ring CH₂ at δ 1.5–2.5 ppm, sulfonamide NH at δ 7.2–7.5 ppm) and confirm stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., calculated [M+H]+: 402.03 Da) .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for analogous N-(4-chlorophenyl)piperidine carboxamides .

Q. What initial biological assays are recommended to evaluate its therapeutic potential?

- Enzyme inhibition assays : Test against kinases (e.g., PI3K) or carbonic anhydrases, given sulfonamide’s role in binding zinc-containing active sites .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to piperidine’s prevalence in CNS-targeting drugs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Modify substituents : Replace 5-chlorothiophene with 5-bromo or 5-methyl analogs to assess halogen/alkyl effects on potency .

- Vary piperidine substitution : Test N-methyl vs. N-ethyl groups to optimize lipophilicity (logP) and blood-brain barrier permeability .

- Introduce bioisosteres : Replace sulfonamide with carbamate or urea groups to improve metabolic stability .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Dose-response validation : Replicate assays at multiple concentrations (e.g., 0.1–100 μM) to confirm activity thresholds .

- Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions .

- Computational docking : Compare binding modes in homology models vs. crystallographic targets (e.g., COX-2) to explain variability .

Q. How can in vivo pharmacokinetic and toxicity profiles be systematically evaluated?

Q. What computational methods predict binding interactions with biological targets?

- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or ion channels .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .

- QSAR modeling : Train models on analogs’ IC₅₀ data to prioritize derivatives for synthesis .

Q. How can spectral data anomalies (e.g., unexpected NMR shifts) be investigated?

Q. What industrial-scale synthesis challenges might arise, and how can they be mitigated?

Q. How do conflicting reports on mechanism of action inform future research directions?

- Hypothesis testing : Compare compound effects in knockout vs. wild-type cell lines to validate target engagement .

- Pathway analysis : Use RNA-seq or phosphoproteomics to map downstream signaling changes .

- Cross-species studies : Evaluate activity in murine vs. human primary cells to assess translatability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.